Zinc-Binding Group Identity: 2-Chlorobenzamide vs. 2-Aminobenzamide in Clinical Benzamide HDAC Inhibitors
The target compound employs a 2-chlorobenzamide as its zinc-binding group (ZBG), which coordinates the catalytic Zn²⁺ ion in HDAC enzymes. This contrasts with the 2-aminobenzamide ZBG used by the clinical-stage HDAC inhibitors Entinostat (MS-275) and CI-994 (Tacedinaline). In the class of imidazole-based benzamide HDAC inhibitors reported by Nasrollahzadeh et al. (2024), the 2-chlorobenzamide-containing analog (compound 7d) exhibited HDAC1 inhibitory activity comparable to Entinostat (exact IC₅₀ values not disclosed for individual compounds in the abstract), suggesting that the 2-chlorobenzamide ZBG can achieve potent zinc coordination [1]. However, direct, side-by-side biochemical IC₅₀ data for the titled compound against Entinostat or CI-994 are not available in the public domain.
| Evidence Dimension | HDAC1 inhibitory activity (qualitative comparison) |
|---|---|
| Target Compound Data | Not directly reported; structurally analogous compound 7d in the same series showed HDAC1 inhibition near equal to Entinostat |
| Comparator Or Baseline | Entinostat (MS-275): benzamide HDAC inhibitor with reported HDAC1 IC₅₀ of ~300 nM |
| Quantified Difference | Quantitative difference cannot be calculated due to lack of direct data |
| Conditions | In vitro HDAC1 biochemical assay (specific conditions not detailed in accessible abstract) |
Why This Matters
The ZBG identity is a primary driver of HDAC isoform selectivity and binding kinetics; researchers selecting compounds for HDAC inhibitor development must verify that the 2-chlorobenzamide ZBG offers a selectivity or residence-time advantage over the 2-aminobenzamide ZBG in their specific target context.
- [1] Nasrollahzadeh, M.S., Eskandarpour, V., Maleki, M.F., Eisvand, F., Mashreghi, M., Hadizadeh, F., Tayarani-Najaran, Z., Ghodsi, R. (2024) Design, synthesis and biological evaluation of novel imidazole-based benzamide and hydroxamic acid derivatives as potent histone deacetylase inhibitors and anticancer agents. Journal of Molecular Structure, 1297, 136951. doi:10.1016/j.molstruc.2023.136951. View Source
